molecular formula C20H20N2O4 B13027921 (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate

(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate

Katalognummer: B13027921
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: TYANENYPQMSXEY-ACJLOTCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, an ethynyl linkage, and a hydroxybutanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate typically involves multiple steps, including the formation of the aminophenyl ethynyl benzamide intermediate and subsequent coupling with a hydroxybutanoate derivative. Common reagents used in these reactions include palladium catalysts for the coupling reactions and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and ensure its quality for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The aminophenyl group can be reduced to form different derivatives.

    Substitution: The ethynyl linkage can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the aminophenyl group can produce aniline derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways.

Eigenschaften

Molekularformel

C20H20N2O4

Molekulargewicht

352.4 g/mol

IUPAC-Name

methyl (2S,3R)-2-[[4-[2-(4-aminophenyl)ethynyl]benzoyl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C20H20N2O4/c1-13(23)18(20(25)26-2)22-19(24)16-9-5-14(6-10-16)3-4-15-7-11-17(21)12-8-15/h5-13,18,23H,21H2,1-2H3,(H,22,24)/t13-,18+/m1/s1

InChI-Schlüssel

TYANENYPQMSXEY-ACJLOTCBSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O

Kanonische SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.